molecular formula C15H11N5O5 B2398195 N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide CAS No. 58624-62-7

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide

Cat. No.: B2398195
CAS No.: 58624-62-7
M. Wt: 341.283
InChI Key: JIRDOBZDXKTIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.

Mode of Action

This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.

Pharmacokinetics

Similar compounds like carbendazim have a half-life of3 days to 12 months , suggesting that this compound may also have a long half-life

Result of Action

The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to chromosomal abnormalities . This can result in cell death or the formation of cells with abnormal numbers of chromosomes, potentially leading to diseases like cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent against bacterial and fungal infections.

Comparison with Similar Compounds

Comparison: N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which enhance its biological activity compared to other benzimidazole derivatives. The nitro groups can participate in redox reactions, making this compound more versatile in its applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDOBZDXKTIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.